

Spectroscopic Data Interpretation of Ethyl 2-(4-acetylphenyl)acetate: A Technical Guide

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Compound of Interest

Compound Name: ethyl 2-(4-acetylphenyl)acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **Ethyl 2-(4-acetylphenyl)acetate**, a compound of interest in synthetic chemistry and drug development. The interpretation of its Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data is detailed below, offering a foundational understanding of its molecular structure.

Molecular Structure and Spectroscopic Overview

Ethyl 2-(4-acetylphenyl)acetate possesses a distinct molecular architecture comprising an ethyl ester group, a methylene bridge, and a para-substituted acetylphenyl ring. Each of these components imparts characteristic signals in various spectroscopic analyses, which, when interpreted collectively, confirm the compound's identity and purity.

Molecular Formula: $\text{C}_{12}\text{H}_{14}\text{O}_3$ Molecular Weight: 206.24 g/mol CAS Number: 1528-42-3

The following sections will present the quantitative spectroscopic data in tabular format, followed by a detailed interpretation. An experimental protocol outlines the general procedures for acquiring such data, and a logical workflow for the interpretation process is provided.

Spectroscopic Data Tables

^1H Nuclear Magnetic Resonance (NMR) Data

Signal	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
a	7.93	Doublet	2H	8.4	Ar-H (ortho to acetyl)
b	7.38	Doublet	2H	8.4	Ar-H (ortho to acetate)
c	4.17	Quartet	2H	7.1	-O-CH ₂ -CH ₃
d	3.69	Singlet	2H	-	Ar-CH ₂ -CO-
e	2.59	Singlet	3H	-	-CO-CH ₃
f	1.25	Triplet	3H	7.1	-O-CH ₂ -CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Data

Signal	Chemical Shift (δ) ppm	Assignment
1	197.7	C=O (ketone)
2	171.0	C=O (ester)
3	140.2	Ar-C (quaternary, para to acetyl)
4	136.0	Ar-C (quaternary, para to acetate)
5	129.6	Ar-CH (ortho to acetate)
6	128.8	Ar-CH (ortho to acetyl)
7	61.2	-O-CH ₂ -CH ₃
8	41.0	Ar-CH ₂ -CO-
9	26.6	-CO-CH ₃
10	14.1	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1685	Strong	C=O stretch (ketone)
~1605	Medium	C=C stretch (aromatic)
~1240	Strong	C-O stretch (ester)

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
206	Moderate	[M] ⁺ (Molecular Ion)
163	High	[M - OCH ₂ CH ₃] ⁺
145	Moderate	[M - COOCH ₂ CH ₃] ⁺
118	Low	[M - CH ₂ COOCH ₂ CH ₃] ⁺
43	Very High	[CH ₃ CO] ⁺ (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **ethyl 2-(4-acetylphenyl)acetate**. Actual parameters may vary based on the specific instrumentation used.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Approximately 10-20 mg of **ethyl 2-(4-acetylphenyl)acetate** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data is acquired over a spectral width of 0-10 ppm with a sufficient number of scans to achieve

a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. A spectral width of 0-220 ppm is used, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
 - Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-600 cm^{-1} . A background spectrum of the clean plates is taken prior to the sample measurement.
- Mass Spectrometry (MS):
 - Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.
 - Ionization: Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.
 - Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Spectroscopic Data Interpretation

^1H NMR Spectrum Interpretation

The ^1H NMR spectrum provides detailed information about the proton environment in the molecule.

- The two doublets at 7.93 ppm (a) and 7.38 ppm (b), each integrating to 2H, are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.93 ppm is due to the deshielding effect of the adjacent electron-withdrawing acetyl group. The doublet at 7.38

ppm is assigned to the protons ortho to the ethyl acetate group. The coupling constant of 8.4 Hz is typical for ortho-coupling in aromatic systems.

- The quartet at 4.17 ppm (c) integrating to 2H and the triplet at 1.25 ppm (f) integrating to 3H are indicative of an ethyl group ($-\text{CH}_2\text{CH}_3$). The quartet splitting of the methylene protons is due to coupling with the adjacent methyl protons, and the triplet splitting of the methyl protons is due to coupling with the adjacent methylene protons, both with a coupling constant of 7.1 Hz. The chemical shift of the methylene group at 4.17 ppm confirms its attachment to an electronegative oxygen atom in the ester functionality.
- The singlet at 3.69 ppm (d) integrating to 2H corresponds to the methylene protons situated between the aromatic ring and the ester carbonyl group. Its singlet nature indicates no adjacent protons.
- The sharp singlet at 2.59 ppm (e) integrating to 3H is assigned to the methyl protons of the acetyl group. This signal is a singlet as there are no neighboring protons to couple with.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

- The signals at 197.7 ppm (1) and 171.0 ppm (2) are in the characteristic region for carbonyl carbons and are assigned to the ketone and ester carbonyls, respectively.
- The four signals in the aromatic region (120-145 ppm) correspond to the six carbons of the benzene ring. The two quaternary carbon signals at 140.2 ppm (3) and 136.0 ppm (4) are assigned to the carbons attached to the acetyl and ethyl acetate groups. The signals at 129.6 ppm (5) and 128.8 ppm (6) are assigned to the protonated aromatic carbons.
- The signal at 61.2 ppm (7) is characteristic of the methylene carbon of the ethyl ester group, which is bonded to the oxygen atom.
- The signal at 41.0 ppm (8) corresponds to the methylene carbon linking the phenyl ring and the ester carbonyl.
- The upfield signals at 26.6 ppm (9) and 14.1 ppm (10) are assigned to the methyl carbons of the acetyl group and the ethyl group, respectively.

Infrared (IR) Spectrum Interpretation

The IR spectrum is used to identify the functional groups present in the molecule.

- The strong absorption band at approximately 1735 cm^{-1} is characteristic of the C=O stretching vibration of the ester functional group.
- Another strong band at around 1685 cm^{-1} is attributed to the C=O stretching of the aryl ketone.
- The presence of the aromatic ring is confirmed by the C=C stretching vibrations observed around 1605 cm^{-1} .
- The strong band at approximately 1240 cm^{-1} corresponds to the C-O stretching of the ester group.
- The band around 2980 cm^{-1} is due to the C-H stretching of the aliphatic portions of the molecule (the ethyl and methylene groups).

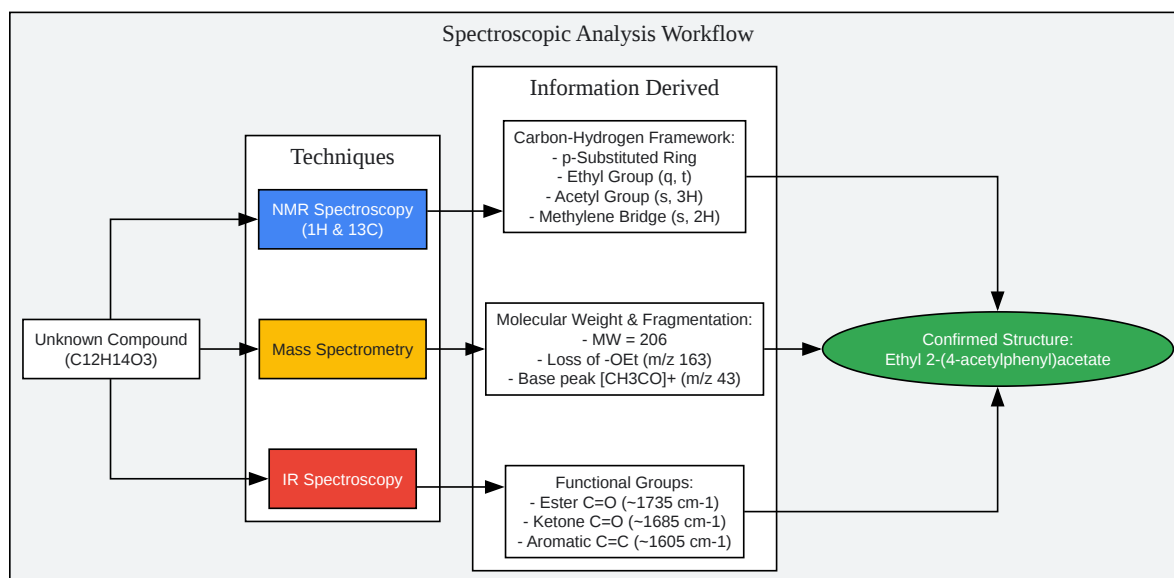
Mass Spectrum Interpretation

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

- The molecular ion peak $[M]^+$ is observed at m/z 206, which corresponds to the molecular weight of **ethyl 2-(4-acetylphenyl)acetate** ($C_{12}H_{14}O_3$).
- The peak at m/z 163 results from the loss of the ethoxy group ($-OCH_2CH_3$) from the molecular ion.
- The peak at m/z 145 corresponds to the loss of the entire carbethoxy group ($-COOCH_2CH_3$).
- The base peak at m/z 43 is a very stable acylium ion, $[CH_3CO]^+$, formed from the cleavage of the acetyl group, which is a characteristic fragmentation for acetyl-substituted compounds.

Logical Workflow for Spectroscopic Interpretation

The following diagram illustrates the logical process of combining data from different spectroscopic techniques to elucidate the structure of **ethyl 2-(4-acetylphenyl)acetate**.



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Caption: Workflow for structure elucidation.

Conclusion

The comprehensive analysis of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data provides unambiguous evidence for the structure of **ethyl 2-(4-acetylphenyl)acetate**. Each spectroscopic technique offers complementary information, and their combined interpretation allows for a complete and confident structural assignment. This guide serves as a valuable resource for researchers and professionals working with this compound, facilitating its identification and characterization in various scientific applications.

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